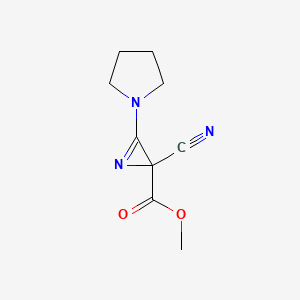
Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate is a compound that belongs to the azirine class, characterized by a three-membered nitrogen-containing ring. This compound possesses unique structural features, including a cyano group and a pyrrolidine moiety, which contribute to its biological activity. The inherent ring strain of the azirene structure often leads to high reactivity, making it an attractive target for various applications in medicinal chemistry and biological research.
Structure and Composition
The molecular formula of this compound is C₉H₁₁N₃O₂. The compound's structure includes:
- Azirene Ring : A three-membered ring containing nitrogen.
- Cyano Group : A functional group that can enhance reactivity.
- Pyrrolidine Moiety : Contributes to the compound's interaction with biological targets.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of this compound, often focusing on optimizing yield and purity. Common methods include:
- Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the azirene structure.
- Functional Group Modifications : Introducing cyano and pyrrolidine groups through nucleophilic substitutions.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The compound may inhibit the growth of certain bacteria and fungi.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against HepG2 (liver cancer) and EACC (epithelial cancer) cell lines. This compound was included in these studies, showing promising results in reducing cell viability .
- Docking Studies : Computer-aided drug design techniques have been employed to predict the binding affinity of this compound with various biological targets, including COX-2, a key enzyme involved in inflammation and cancer progression. These studies indicated favorable interactions, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Data Table
Properties
CAS No. |
102109-06-8 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-cyano-3-pyrrolidin-1-ylazirine-2-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-14-8(13)9(6-10)7(11-9)12-4-2-3-5-12/h2-5H2,1H3 |
InChI Key |
XNQUKOQARDNVDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(=N1)N2CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















